molecular formula C5H5ClOS B1357866 (5-Chlorothiophen-3-YL)methanol CAS No. 73919-87-6

(5-Chlorothiophen-3-YL)methanol

Cat. No. B1357866
CAS RN: 73919-87-6
M. Wt: 148.61 g/mol
InChI Key: RJCDMSXITBOXRL-UHFFFAOYSA-N
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Description

(5-Chlorothiophen-3-YL)methanol, also known as β-chloro-α-thiomethanol, is a chemical compound with the molecular formula C5H5ClOS and a molecular weight of 148.61 . It is also referred to by its IUPAC name, (5-chloro-3-thienyl)methanol .


Molecular Structure Analysis

The InChI code for (5-Chlorothiophen-3-YL)methanol is 1S/C5H5ClOS/c6-5-1-4(2-7)3-8-5/h1,3,7H,2H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 2D or 3D model of the compound.

Scientific Research Applications

  • Synthesis and Crystal Structure Analysis : The study by Dong & Huo (2009) focused on the synthesis and crystal structure analysis of a compound related to (5-Chlorothiophen-3-YL)methanol, using NMR, IR, MS spectra, and X-ray diffraction crystallography (Dong & Huo, 2009).

  • Antihypertensive Drug Research : Tessler & Goldberg (2004) characterized an antihypertensive drug compound, providing insights into its structure and stability, which is relevant for understanding compounds like (5-Chlorothiophen-3-YL)methanol (Tessler & Goldberg, 2004).

  • Antioxidant Agent Synthesis and Analysis : Prabakaran et al. (2021) synthesized a series of derivatives related to (5-Chlorothiophen-3-YL)methanol, assessing their antioxidant potential through in vitro studies and molecular docking (Prabakaran, Manivarman, & Bharanidharan, 2021).

  • Photodynamic Therapy (PDT) Research : Bonnett et al. (2001) conducted a study related to the aggregation of a compound in different solvents, including methanol, which is essential for understanding the solubility and stability of similar compounds like (5-Chlorothiophen-3-YL)methanol in PDT applications (Bonnett, Djelal, & Nguyen, 2001).

  • Apoptosis Induction and Anticancer Research : Zhang et al. (2005) identified a compound related to (5-Chlorothiophen-3-YL)methanol as an apoptosis inducer with potential as an anticancer agent, demonstrating its application in cancer research (Zhang et al., 2005).

  • Synthesis and Characterization of Novel Derivatives : Shahana & Yardily (2020) synthesized and characterized novel compounds related to (5-Chlorothiophen-3-YL)methanol, contributing to pharmaceutical and medicinal chemistry (Shahana & Yardily, 2020).

  • Methanol Synthesis Catalysis : Richard & Fan (2018) discussed the use of rare earth elements in catalysts for methanol synthesis, indicating the relevance of methanol-related studies in industrial chemistry (Richard & Fan, 2018).

Safety And Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

(5-chlorothiophen-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClOS/c6-5-1-4(2-7)3-8-5/h1,3,7H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJCDMSXITBOXRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30608851
Record name (5-Chlorothiophen-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30608851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Chlorothiophen-3-YL)methanol

CAS RN

73919-87-6
Record name (5-Chlorothiophen-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30608851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
H Igawa, M Takahashi, M Shirasaki… - Bioorganic & Medicinal …, 2016 - Elsevier
Melanin-concentrating hormone (MCH) is an attractive target for antiobesity agents, and numerous drug discovery programs are dedicated to finding small-molecule MCH receptor 1 (…
Number of citations: 10 www.sciencedirect.com

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